molecular formula C17H17FO3 B14025610 Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate

Cat. No.: B14025610
M. Wt: 288.31 g/mol
InChI Key: ZXIJQLHLWHMSMO-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate typically involves the esterification of 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzaldehyde.

    Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The benzyloxy group can participate in aromatic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can be compared with other benzoate derivatives, such as:

    Ethyl 4-(benzyloxy)benzoate: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.

    Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    Ethyl 4-(benzyloxy)-3-fluoro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C16H17F O3
  • Molecular Weight : 284.31 g/mol
  • Functional Groups : Fluoro, benzyloxy, and ester groups contribute to its reactivity and biological interactions.

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Its efficacy in inhibiting fungal growth has also been noted against pathogens like Candida albicans .
  • Antitumor Potential : Similar compounds with analogous structures have demonstrated anti-tumor effects, suggesting that this compound may possess similar properties. The presence of the fluoro group is hypothesized to enhance its binding affinity to molecular targets involved in tumor progression .
  • Enzyme Inhibition : The compound's interactions with specific enzymes have been studied, indicating potential roles as enzyme inhibitors, which could be beneficial in therapeutic applications .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The fluoro and benzyloxy groups may facilitate interactions with active sites on enzymes, altering their activity.
  • Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in target cells .

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against E. coli, S. aureus
AntitumorSuggested anti-tumor effects based on structural similarities
Enzyme InhibitionPotential inhibitor for specific enzymes involved in cancer progression

Properties

Molecular Formula

C17H17FO3

Molecular Weight

288.31 g/mol

IUPAC Name

ethyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H17FO3/c1-3-20-17(19)14-9-10-15(16(18)12(14)2)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

ZXIJQLHLWHMSMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C

Origin of Product

United States

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